4-Chloro-2-(tributylstannyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Organic Synthesis

The tributylstannyl group (SnBu3) is a common organotin reagent used in organic synthesis for various purposes, including Stille coupling reactions []. In Stille coupling, an organic halide reacts with an organostannane reagent to form a new carbon-carbon bond. 4-Chloro-2-(tributylstannyl)pyridine could potentially serve as a precursor for the introduction of the 2-pyridyl group with a chlorine substituent at the 4-position into organic molecules via Stille coupling.

Medicinal Chemistry

Organotin compounds have been explored for their potential medicinal properties []. However, due to toxicity concerns associated with some organotin compounds, research in this area has declined. 4-Chloro-2-(tributylstannyl)pyridine might be a subject of investigation for its biological activity, but further research is needed to determine its potential as a medicinal agent.

Material Science

Organotin compounds can find applications in material science due to their unique properties. For instance, some organotin compounds exhibit interesting electrical properties and have been investigated for applications in organic electronics []. The role of 4-Chloro-2-(tributylstannyl)pyridine in material science is unclear and would require further exploration.

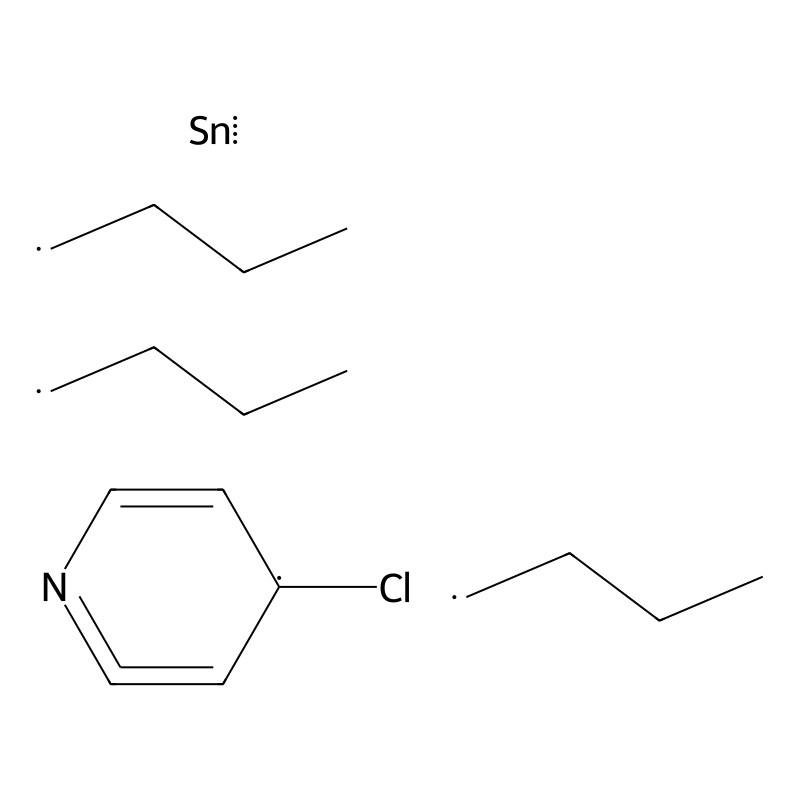

4-Chloro-2-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H31ClN. This compound features a pyridine ring substituted at the 4-position with a chlorine atom and at the 2-position with a tributylstannyl group. The presence of the tributylstannyl group enhances its reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions where carbon-carbon bonds are formed. Organotin compounds like this one are characterized by their tin atom bonded to organic groups, which can influence their chemical behavior and biological activity significantly .

Organotin compounds can be toxic and can have negative environmental impacts. While specific data for 4-Chloro-2-(tributylstannyl)pyridine is limited, general safety precautions for handling organotin compounds should be followed, including:

- Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators.

- Working in a well-ventilated fume hood.

- Avoiding contact with skin and eyes.

- Properly disposing of waste according to regulations.

- Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles in nucleophilic substitution reactions.

- Cross-Coupling Reactions: It is commonly utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to create biaryl compounds and other complex organic molecules. The palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and subsequent coupling with electrophiles .

Mechanism of Action

In cross-coupling reactions, the palladium catalyst coordinates with the tributylstannyl group, forming a reactive intermediate that can then react with electrophiles to form desired products. This mechanism allows for efficient bond formation and regeneration of the catalyst.

Common Synthetic Routes

4-Chloro-2-(tributylstannyl)pyridine can be synthesized through several methods:

- Stannylation of Chloropyridine: This involves reacting chlorinated pyridine derivatives (such as 4-chloropyridine) with tributyltin hydride or tributyltin chloride in the presence of a base like lithium diisopropylamide (LDA). The reaction typically occurs under inert conditions to prevent oxidation.

- Cross-Coupling Reactions: The compound can also be synthesized via palladium-catalyzed cross-coupling reactions involving other organotin or organometallic reagents .

Industrial Production

In industrial settings, production methods focus on optimizing reaction conditions for yield and purity, often employing continuous flow processes for efficiency and safety.

4-Chloro-2-(tributylstannyl)pyridine has diverse applications:

- Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules, especially in pharmaceutical chemistry.

- Material Science: The compound is used in developing new materials with specific electronic or optical properties.

- Catalysis: It acts as a precursor for catalysts in various

Studies on the interactions of 4-Chloro-2-(tributylstannyl)pyridine with other chemical species have shown that it can engage in various nucleophilic substitution reactions and participate in palladium-catalyzed processes. Its interactions are crucial for understanding its reactivity and potential applications in synthesis and catalysis .

Several compounds share structural similarities with 4-Chloro-2-(tributylstannyl)pyridine:

| Compound Name | Structure Description |

|---|---|

| 2-(Tributylstannyl)pyridine | Lacks chlorine substitution but has a similar stannyl group. |

| 3-Chloro-4-(tributylstannyl)pyridine | Chlorine at the 3-position instead of 4-position. |

| 6-Chloro-2-(tributylstannyl)pyridine | Chlorine at the 6-position; similar reactivity profile. |

| 2-Chloro-4-(tributylstannyl)pyridine | Chlorine at the 2-position; different reactivity due to substitution pattern. |

| 4-Chloro-3-(tributylstannyl)pyridine | Chlorine at the 3-position; potential different reactivity patterns. |

| 2-Methoxy-4-(tributylstannyl)pyridine | Contains a methoxy group instead of chlorine; alters reactivity. |

| 2-Methyl-4-(tributylstannyl)pyridine | Contains a methyl group; affects steric hindrance and reactivity. |

Uniqueness

The uniqueness of 4-Chloro-2-(tributylstannyl)pyridine lies in its specific substitution pattern, which enhances its stability and reactivity compared to other similar compounds. The combination of the tributylstannyl group and chlorine atom allows for selective functionalization and efficient participation in cross-coupling reactions, making it particularly valuable in synthetic chemistry .

4-Chloro-2-(tributylstannyl)pyridine (CAS 1204580-71-1) emerged as a significant organometallic compound in the early 21st century, coinciding with advancements in cross-coupling reaction methodologies. While its exact discovery timeline remains undocumented in public literature, its structural analogs, such as 2-(tributylstannyl)pyridine (CAS 17997-47-6), were synthesized as early as the 1970s to facilitate palladium-catalyzed transformations. The introduction of the chlorine substituent at the 4-position of the pyridine ring likely arose from efforts to modulate electronic and steric properties for targeted applications in medicinal chemistry and materials science. Early synthetic routes for related chloropyridine stannanes involved halogenation of pre-functionalized pyridines followed by transmetallation with tributyltin reagents, a strategy refined through iterative optimization of reaction conditions.

Significance in Organometallic Chemistry

This compound occupies a critical niche in organometallic chemistry due to its dual functionality: the electron-withdrawing chlorine atom enhances the stability of the tin-carbon bond, while the pyridine moiety acts as a directing group in cross-coupling reactions. Its utility in Stille couplings—a cornerstone of carbon-carbon bond formation—stems from the ability of the tributylstannyl group to undergo transmetallation with palladium catalysts, enabling efficient aryl-aryl and aryl-heteroaryl couplings. Comparative studies highlight its superior reactivity over unsubstituted pyridylstannanes in reactions requiring regioselective functionalization. The compound’s stability under inert atmospheres and compatibility with diverse electrophilic partners further solidify its role in synthesizing complex heterocyclic frameworks.

Position in the Organostannane Compound Classification

Organostannanes are classified by the number of organic groups bonded to tin. 4-Chloro-2-(tributylstannyl)pyridine is a tri-substituted organostannane, featuring three butyl groups and one pyridyl group attached to a central tin atom. This classification distinguishes it from:

- Mono-substituted analogs (e.g., methyltin trichloride), used primarily as PVC stabilizers.

- Di-substituted derivatives (e.g., dibutyltin dilaurate), employed as catalysts in polyurethane production.

- Tetra-substituted species (e.g., tetrabutyltin), which serve as precursors in industrial syntheses.

The compound’s tri-substituted structure balances reactivity and stability, making it ideal for controlled transmetallation in synthetic applications.

Overview of Current Research Interest and Applications

Recent research focuses on leveraging 4-chloro-2-(tributylstannyl)pyridine in two domains:

- Medicinal Chemistry: As a building block for kinase inhibitors and TGF-β receptor antagonists. For example, it facilitates the synthesis of pyrrolo[2,1-f]triazine derivatives, which exhibit potent anticancer activity by targeting tyrosine kinases.

- Materials Science: In constructing π-conjugated systems for organic electronics, where its pyridine core enables precise tuning of electronic properties.

Emerging applications include its use in synthesizing fluorescent probes for biological imaging and metal-organic frameworks (MOFs) with tailored pore functionalities.

Table 1: Key Physicochemical Properties of 4-Chloro-2-(tributylstannyl)pyridine

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | C₁₇H₃₀ClNSn | |

| Molecular Weight | 402.58 g/mol | |

| CAS Number | 1204580-71-1 | |

| Purity (Commercial) | ≥95% | |

| Storage Conditions | -20°C under inert atmosphere |

Laboratory-Scale Synthesis Techniques

Stannylation of 4-Chloropyridine

The direct stannylation of 4-chloropyridine represents one of the most straightforward approaches to synthesize 4-chloro-2-(tributylstannyl)pyridine. This method involves nucleophilic substitution reactions where tributylstannyl anions displace halide substituents from the pyridine ring [1] [2] [3]. The reaction typically employs tributylstannyllithium as the nucleophilic reagent, which is prepared in situ from tributylstannane and lithium diisopropylamide at 0°C [3].

The optimal reaction conditions require maintaining temperatures at -78°C to prevent side reactions and decomposition of the organolithium species [1]. Under these conditions, the stannylation reaction proceeds efficiently with yields ranging from 52% to 84% [3]. The reaction mechanism involves initial coordination of the lithium cation to the pyridine nitrogen, followed by nucleophilic attack at the 2-position, leading to chloride displacement and formation of the desired tributylstannyl derivative [1].

A critical aspect of this methodology is the timing of reagent addition. Maximum yields are obtained when the stannyl reagent is used within 30 minutes after formation, as aging of the anion leads to the generation of hexabutylditin as a side product [3]. The reaction is typically monitored by thin-layer chromatography and gas-liquid chromatography to ensure complete conversion [1].

Halogen-Metal Exchange Reactions

Halogen-metal exchange reactions provide an alternative and highly efficient route to 4-chloro-2-(tributylstannyl)pyridine. This approach involves the treatment of 4-bromopyridine or 4-iodopyridine with organolithium reagents, followed by transmetallation with tributyltin chloride [4] [5]. The method offers several advantages, including high regioselectivity and excellent scalability for industrial applications [5] [6].

The reaction protocol involves cooling a solution of 4-halopyridine in anhydrous diethyl ether to -95°C, followed by dropwise addition of n-butyllithium [5]. After stirring at low temperature for 2 hours, tributyltin chloride is added, and the reaction mixture is allowed to warm to room temperature over 12 hours. This method consistently provides yields of 76-84% with very high regioselectivity [5].

The success of halogen-metal exchange reactions depends critically on the halogen leaving group. Iodopyridines react most readily, followed by bromopyridines, while chloropyridines require more forcing conditions [4] [6]. The use of isopropylmagnesium halide-lithium chloride complexes has been shown to provide milder conditions for exchanging sensitive brominated and iodinated pyridines [6].

Palladium-Catalyzed Approaches

Palladium-catalyzed stannylation reactions offer a modern approach to synthesizing tributylstannyl pyridines under milder conditions than traditional organometallic methods [1] [7] [8]. These reactions typically employ palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or bis(dibenzylideneacetone)palladium(0) as catalysts [1] [7].

The palladium-catalyzed method involves treating halopyridines with hexabutylditin or hexamethylditin in the presence of 2.5-10 mol% palladium catalyst [1]. Reaction temperatures range from 100-110°C, and reaction times extend from 12-16 hours [1] . While yields are typically moderate (60-80%), the method offers excellent functional group tolerance and can be performed under ambient atmosphere conditions [1].

Recent developments in palladium-catalyzed stannylation have focused on reducing catalyst loading and improving reaction efficiency. The use of specialized ligands and additives, such as quinuclidine, has been shown to enhance reaction outcomes and prevent decomposition of sensitive substrates [10]. Additionally, continuous flow reactors have been successfully employed to scale up palladium-catalyzed stannylation reactions [11].

Regioselective Functionalization Strategies

Regioselective functionalization strategies for pyridine stannylation rely on directed metalation and temporary activation approaches [4] [6] [12]. These methods exploit the electron-deficient nature of pyridines and the directing effects of substituents to achieve precise regiocontrol [6] [11].

Directed metalation approaches employ strong bases such as lithium diisopropylamide or 2,2,6,6-tetramethylpiperidyl lithium to deprotonate specific positions on the pyridine ring [4] [6]. The resulting organolithium intermediates are then trapped with tributyltin chloride to form the desired stannylated products [6]. This methodology is particularly effective for introducing stannyl groups at positions ortho to directing groups such as halides, alkoxy groups, or carboxylic acid derivatives [4].

Alternative regioselective strategies involve the use of temporary activation through pyridine N-oxide formation or phosphonium salt intermediates [13] [12]. These approaches allow for functionalization at positions that are typically unreactive in simple pyridines, expanding the scope of accessible stannylated derivatives [13] [12].

Optimization Parameters for Synthesis

Temperature and Solvent Effects

Temperature control represents one of the most critical parameters in the synthesis of 4-chloro-2-(tributylstannyl)pyridine. Low-temperature conditions, typically -78°C to -95°C, are essential for maintaining the stability of organolithium intermediates and preventing side reactions [1] [5] [3]. At higher temperatures, competitive reactions such as nucleophilic addition to the pyridine ring or decomposition of the stannyl reagents become significant [3].

Solvent selection plays an equally important role in determining reaction outcomes. Anhydrous tetrahydrofuran serves as the preferred solvent for most stannylation reactions due to its ability to coordinate lithium cations while maintaining chemical inertness toward organometallic reagents [1] [5] [3]. Alternative solvents such as diethyl ether, 1,4-dioxane, and dimethylformamide have also been employed successfully, depending on the specific reaction conditions and substrate requirements [1] .

The importance of anhydrous conditions cannot be overstated, as trace amounts of water or alcohols can lead to protonation of organometallic intermediates and significant reduction in yields [1] [3]. Rigorous drying of solvents and purging with inert gases are standard practices for achieving optimal results [1] [5].

Catalyst Selection and Loading

For palladium-catalyzed stannylation reactions, catalyst selection and loading optimization are crucial for achieving high yields and selectivity [1] [7] [8]. Tetrakis(triphenylphosphine)palladium(0) has proven most effective, though its instability under non-anhydrous conditions limits its applicability [1]. Alternative catalysts such as bis(dibenzylideneacetone)palladium(0) offer improved stability and can be used under less stringent conditions [1].

Catalyst loading typically ranges from 2.5 to 10 mol%, with optimal results often achieved at 5 mol% [1] [14]. Higher catalyst loadings generally lead to increased reaction rates but may also promote side reactions and increase costs [1]. The balance between activity and economy must be carefully considered for each specific application [15].

Recent advances in catalyst design have focused on developing more active and selective systems that operate at lower loadings. Pincer complexes and other specialized ligand systems have shown promise for improving catalyst efficiency while reducing overall costs [16]. Additionally, the development of recyclable catalyst systems offers potential for more sustainable synthetic processes [17] [18].

Reaction Time Optimization

Reaction time optimization requires careful monitoring of conversion and selectivity throughout the synthetic process [1] [3]. For direct stannylation reactions, optimal reaction times typically range from 2-4 hours at -78°C, with longer reaction times leading to increased formation of hexabutylditin byproducts [3]. Real-time monitoring using gas-liquid chromatography or thin-layer chromatography allows for precise determination of reaction endpoints [1] [3].

Palladium-catalyzed reactions generally require longer reaction times, typically 12-16 hours, due to the milder reaction conditions employed [1] . However, the extended reaction times are often offset by improved functional group tolerance and easier workup procedures [1]. Microwave heating has been explored as a method for reducing reaction times while maintaining high yields and selectivity [19] [20].

The kinetics of stannylation reactions are influenced by multiple factors including temperature, catalyst loading, and substrate structure [15]. Mathematical modeling of reaction kinetics has proven valuable for optimizing reaction conditions and predicting outcomes under different parameter sets [15] [21].

Purification and Isolation Techniques

Purification of tributylstannyl pyridines presents unique challenges due to their moderate polarity and potential instability [22] [23] [24]. Column chromatography on silica gel using hexane as the eluent represents the most common purification method [23]. The low polarity of tributylstannyl compounds makes them well-suited for this approach, allowing for efficient separation from polar byproducts and starting materials [23].

Alternative purification methods include distillation under reduced pressure, though care must be taken to avoid decomposition at elevated temperatures [3] [22]. For large-scale applications, crystallization techniques using appropriate solvent systems can provide efficient purification with minimal solvent usage [25]. The development of continuous purification processes has also shown promise for industrial applications [19].

Quality control during purification requires monitoring of key parameters including purity, water content, and tin content [26] [25]. Analytical methods such as gas chromatography-mass spectrometry, Karl Fischer titration, and inductively coupled plasma optical emission spectroscopy are routinely employed to ensure product specifications are met [26] [27].

Industrial-Scale Production Considerations

Scalability Challenges

The transition from laboratory-scale to industrial-scale production of 4-chloro-2-(tributylstannyl)pyridine presents several significant challenges. Heat management becomes critical at larger scales, as the highly exothermic nature of organometallic reactions can lead to thermal runaway if not properly controlled [28] [29]. Industrial reactors must be equipped with efficient cooling systems and temperature monitoring to maintain the low temperatures required for successful stannylation reactions [28].

Mass transfer limitations also become more pronounced at industrial scales, particularly for heterogeneous palladium-catalyzed reactions [30]. The design of efficient mixing systems and the optimization of reactor geometry are essential for maintaining reaction rates and selectivity [30]. Continuous flow processing has emerged as a promising approach for addressing scalability challenges while improving safety and process control [11] [19].

The handling of large quantities of organometallic reagents poses additional safety and logistical challenges. Specialized equipment for storing and transferring air-sensitive materials under inert atmospheres is required, along with comprehensive safety protocols for managing reactive intermediates [27]. The development of safer synthetic routes and alternative reagent systems remains an active area of research [31] [32].

Cost-Efficiency Analysis

Cost-efficiency analysis reveals that raw materials constitute the largest component of production costs, accounting for approximately 45% of total expenses in traditional processes [29] [33] [34]. The high cost of tributyltin reagents and palladium catalysts represents a significant economic challenge for industrial production [29] [35]. Strategies for reducing raw material costs include catalyst recycling, alternative reagent systems, and process intensification [17] [18].

Energy costs, primarily associated with maintaining cryogenic reaction conditions, represent another significant expense category [29] [35]. The development of alternative synthetic routes that operate at higher temperatures or the implementation of heat integration systems can provide substantial cost savings [36] [37]. Microwave heating and continuous flow processing offer potential energy efficiency improvements compared to traditional batch processes [19] [20].

Labor costs are relatively modest, typically accounting for 4-5% of total production costs, but require skilled technicians familiar with organometallic chemistry and handling procedures [29] [35]. Training and safety requirements add to the overall labor costs but are essential for safe and efficient operations [26] [27]. Automation and process control systems can help reduce labor requirements while improving safety and consistency [28].

Quality Control Metrics

Industrial production of 4-chloro-2-(tributylstannyl)pyridine requires comprehensive quality control programs to ensure consistent product quality and regulatory compliance [26] [25]. Key quality parameters include purity (≥95.0%), water content (≤500 ppm), halide impurities (≤100 ppm), and tin content (29.5-30.0%) [26]. These specifications are typically verified using validated analytical methods including gas chromatography-mass spectrometry, Karl Fischer titration, and inductively coupled plasma optical emission spectroscopy [26].

Color specifications, typically expressed as Gardner color scale values (≤3), provide an indication of product stability and the presence of degradation products [26]. Stability testing under accelerated aging conditions ensures that products maintain their quality during storage and transportation [26]. Particle size distribution and bulk density measurements are important for downstream processing applications [26].

The implementation of statistical process control systems allows for real-time monitoring of quality parameters and early detection of process deviations [26]. Regular calibration of analytical instruments and participation in interlaboratory comparison programs ensure the accuracy and reliability of quality control data [26] [38]. Comprehensive documentation and traceability systems are essential for regulatory compliance and customer requirements [26].

Green Chemistry Approaches to Synthesis

Solvent Reduction Strategies

Traditional synthesis of 4-chloro-2-(tributylstannyl)pyridine relies heavily on organic solvents, particularly anhydrous tetrahydrofuran and diethyl ether, which contribute significantly to environmental impact and disposal costs [31] [32] [20]. Green chemistry approaches focus on reducing solvent usage through solvent-free reactions, aqueous processing, or the use of alternative, more environmentally benign solvents [31] [20].

Solvent-free microwave-assisted synthesis has shown particular promise for reducing environmental impact while maintaining high yields and short reaction times [31] [20]. These methods typically employ solid-supported reagents or neat reaction conditions, eliminating the need for large volumes of organic solvents [31] [20]. Reaction times are often reduced from hours to minutes, resulting in improved energy efficiency and productivity [20].

Alternative solvent systems, including ionic liquids, supercritical fluids, and bio-based solvents, offer potential for reducing environmental impact while maintaining reaction efficiency [32] [37]. These systems often provide improved solubility for reactants and products, enhanced selectivity, and easier product separation [32]. The development of recyclable solvent systems further reduces overall environmental impact [32].

Catalyst Recycling Methods

The high cost and environmental impact of palladium catalysts have driven significant research into catalyst recycling and recovery methods [17] [18] [32]. Heterogeneous catalyst systems, where palladium is immobilized on solid supports, allow for easy separation and reuse of expensive metal catalysts [17] [18]. Metal-organic framework supports have shown particular promise for this application, providing high surface areas and tunable properties [17] [18].

Magnetic catalyst systems represent another innovative approach to catalyst recovery [17] [32]. These systems incorporate magnetic nanoparticles that allow for catalyst separation using external magnetic fields, eliminating the need for filtration or centrifugation [17] [32]. Recovery efficiencies of greater than 95% have been demonstrated, with maintained catalytic activity over multiple cycles [17] [32].

Flow chemistry systems offer additional opportunities for catalyst recycling through the use of packed-bed reactors containing immobilized catalysts [11] [19]. These systems provide continuous processing capabilities while maintaining catalyst containment and enabling easy regeneration procedures [11] [19]. The combination of flow chemistry with catalyst recycling offers significant potential for sustainable industrial processes [11].

Energy-Efficient Synthetic Routes

Energy efficiency represents a critical aspect of green chemistry approaches to pyridine synthesis [36] [39] [37]. Traditional synthetic routes require significant energy input for maintaining cryogenic reaction conditions and for solvent recovery and purification [36]. Alternative approaches focus on developing reactions that operate at ambient or elevated temperatures while maintaining high selectivity [36] [39].

Photocatalytic methods offer particular promise for energy-efficient synthesis, utilizing visible light as the energy source for promoting chemical transformations [40] [36]. These methods can operate at room temperature and often provide unique selectivity patterns not accessible through traditional thermal processes [40] [36]. The use of light-emitting diode technology further reduces energy requirements compared to traditional light sources [36].

Continuous flow processing provides energy efficiency improvements through better heat transfer, reduced reaction volumes, and integration with downstream processing steps [11] [19]. Heat integration between exothermic and endothermic process steps can significantly reduce overall energy requirements [36] [41]. The use of process intensification techniques, including microreactor technology, further enhances energy efficiency while improving safety and control [19].

The development of energy-efficient synthetic routes often requires fundamental changes in reaction mechanism and pathway selection [36] [39] [37]. Computational chemistry tools are increasingly being used to design new synthetic routes that minimize energy requirements while maintaining high yields and selectivity [36]. These approaches represent the future direction of sustainable chemical synthesis [36] [37].